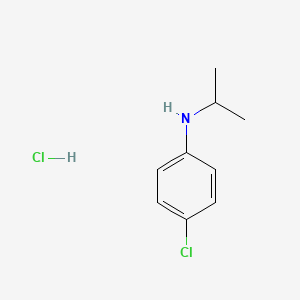

4-chloro-N-(propan-2-yl)aniline hydrochloride

Description

Chemical Structure and Properties:

4-Chloro-N-(propan-2-yl)aniline hydrochloride (CAS: 2044835-25-6) is a hydrochloride salt derived from the parent compound 4-chloro-N-isopropylaniline. Its molecular formula is C₉H₁₃Cl₂N, with a molecular weight of 206.11 g/mol. The compound features a chlorine substituent at the para position of the aniline ring and an isopropyl group attached to the nitrogen atom, which is protonated to form the hydrochloride salt .

Synthesis:

The synthesis typically involves a three-step sequence:

N-Acylation of 4-chloroaniline.

Selective reduction of the carbonyl group using BH₃-THF.

Hydrochloride salt formation via reaction with HCl .

This method ensures high purity and stability, making the compound suitable for pharmaceutical and materials science applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-N-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFBRFMCEFZIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(propan-2-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+isopropylamine+HCl→4-chloro-N-(propan-2-yl)aniline hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-N-(propan-2-yl)nitrobenzene, while reduction may produce 4-chloro-N-(propan-2-yl)amine.

Scientific Research Applications

4-chloro-N-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Nitrogen

Table 1: Comparison of N-Substituted 4-Chloroaniline Derivatives

Key Observations :

Schiff Base Derivatives of 4-Chloroaniline

Key Observations :

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups (e.g., in 3,4-dimethoxy derivatives) improve membrane permeability, aiding anticancer activity .

- Schiff bases are versatile ligands for metal complexes, with applications in catalysis and materials science .

Nitrone Derivatives and Functional Group Impact

Table 3: Nitrone-Based Analogues

Biological Activity

4-Chloro-N-(propan-2-yl)aniline hydrochloride, a compound with the chemical formula C10H13ClN·HCl, is part of the aniline class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and any associated toxicity or mutagenicity.

- Molecular Weight : 201.64 g/mol

- CAS Number : 826-22-2

- Chemical Structure : The compound consists of a chloro-substituted aniline with an isopropyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of chloroanilines exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential as an antimicrobial agent against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a possible broad-spectrum antimicrobial effect.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity and Mutagenicity

The mutagenic potential of this compound has been evaluated in various studies. According to the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroaniline structures may exhibit mutagenic properties under certain conditions. In vitro assays have shown that exposure to this compound can lead to DNA damage in bacterial models, indicating a need for caution in its handling and use .

Anticancer Activity

Recent studies have explored the anticancer potential of chloroanilines. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed various chloroaniline derivatives against clinical isolates. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Evaluation of Cytotoxic Effects : In a cytotoxicity assay conducted by researchers at the University of Tokyo, the compound was tested against several human cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer drugs due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-(propan-2-yl)aniline hydrochloride, and how can purity be maximized?

Answer:

The synthesis typically involves a two-step process:

Alkylation of 4-chloroaniline : React 4-chloroaniline with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Salt Formation : Treat the product with HCl gas in anhydrous conditions to form the hydrochloride salt, enhancing stability and solubility .

Purity Optimization :

- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted precursors.

- Monitor reaction progress via TLC or HPLC, ensuring minimal byproduct formation .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in bond lengths or angles may arise from disordered crystal packing or solvent interactions. To resolve:

High-Resolution Data Collection : Use synchrotron X-ray sources to improve data accuracy.

Refinement Software : Employ SHELXL (SHELX-2018) for robust refinement, applying restraints for disordered regions .

Validation Tools : Cross-check with PLATON or Mercury to identify systematic errors in hydrogen bonding or torsion angles .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at δ 1.2–1.4 ppm for CH₃; aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 200.08 for C₉H₁₁ClN⁺) .

- Elemental Analysis : Confirm Cl and N content within ±0.3% of theoretical values .

Advanced: How can computational modeling predict biological targets of this compound?

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, kinases). Focus on the chloro and isopropyl groups’ steric/electronic effects .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with putative targets (e.g., bacterial gyrase for antimicrobial activity) .

SAR Analysis : Compare with analogs (e.g., 3-fluoro-4-methoxy derivatives) to identify pharmacophore requirements .

Basic: What are the key stability considerations for storage and handling?

Answer:

- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the hydrochloride salt .

- Light Sensitivity : UV-Vis analysis shows degradation above 300 nm; avoid prolonged light exposure .

- Moisture Control : Use desiccants (silica gel) to mitigate deliquescence, confirmed by TGA/DSC (5% weight loss at 120°C) .

Advanced: How to address contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

Answer:

Dose-Response Validation : Re-evaluate MIC/IC₅₀ values using standardized assays (e.g., CLSI guidelines for antimicrobial tests) .

Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to rule out lineage-dependent effects.

Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent activities .

Epistatic Analysis : CRISPR screening to identify genetic modifiers influencing compound efficacy .

Basic: What strategies improve yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., 30 minutes vs. 6 hours batch) and improve heat transfer for alkylation .

- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .

- Workup Automation : In-line liquid-liquid extraction minimizes manual handling and product loss .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

LogP Optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce LogP from 3.2 (parent compound) to <2.5, improving solubility .

Prodrug Strategies : Acetylate the amine to enhance oral bioavailability, with enzymatic cleavage in vivo .

Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., para-chloro substitution resistant to CYP3A4) .

Basic: What spectroscopic red flags indicate synthetic impurities?

Answer:

- ¹H NMR Peaks at δ 2.5–3.0 ppm : Residual DMF or unreacted isopropyl bromide .

- HPLC Retention Time Shifts : Byproducts from over-alkylation (e.g., di-isopropyl derivatives) .

- FT-IR Absorbance at 1710 cm⁻¹ : Indicates carbonyl impurities from incomplete reduction .

Advanced: What mechanistic insights explain its dual antimicrobial and anticancer activity?

Answer:

- Topoisomerase Inhibition : The chloro group intercalates DNA, disrupting topoisomerase II in cancer cells .

- Membrane Disruption : Isopropyl chain enhances lipophilicity, damaging bacterial membranes (confirmed via AFM imaging) .

- ROS Induction : Electrochemical studies show redox activity, generating superoxide radicals in both bacterial and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.